molecular formula C14H13NO2S B6334947 5-(4-Ethylthiophenyl)nicotinic acid CAS No. 887973-33-3

5-(4-Ethylthiophenyl)nicotinic acid

Cat. No.: B6334947
CAS No.: 887973-33-3
M. Wt: 259.33 g/mol
InChI Key: BUDXATGEJLFVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 4-ethylthiophenylboronic acid, 5-bromonicotinic acid

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Base: Potassium carbonate (K2CO3)

    Solvent: Tetrahydrofuran (THF) or a mixture of water and ethanol

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Bromine (Br2) or nitric acid (HNO3) in acetic acid.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

5-(4-Ethylthiophenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or influence gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid:

    4-Ethylthiophenyl derivatives: Compounds with similar thiophenyl groups but different core structures.

    Other nicotinic acid derivatives: Compounds with various substituents on the nicotinic acid core.

Uniqueness

5-(4-Ethylthiophenyl)nicotinic acid is unique due to the presence of both the nicotinic acid core and the 4-ethylthiophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-13-5-3-10(4-6-13)11-7-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDXATGEJLFVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.